molecular formula C9H14Br2 B14660964 8,8-Dibromo-1-methylbicyclo[5.1.0]octane CAS No. 51146-08-8

8,8-Dibromo-1-methylbicyclo[5.1.0]octane

Cat. No.: B14660964
CAS No.: 51146-08-8
M. Wt: 282.02 g/mol
InChI Key: VMZJJSJYYZSTHA-UHFFFAOYSA-N
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Description

8,8-Dibromo-1-methylbicyclo[5.1.0]octane: is a bicyclic organic compound characterized by the presence of two bromine atoms and a methyl group attached to a bicyclo[510]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dibromo-1-methylbicyclo[5.1.0]octane typically involves the bromination of bicyclo[5.1.0]octane derivatives. One common method is the reaction of bicyclo[5.1.0]octane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and bromine concentration, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8,8-Dibromo-1-methylbicyclo[5.1.0]octane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 8,8-dihydro-1-methylbicyclo[5.1.0]octane using reducing agents like lithium aluminum hydride or sodium borohydride.

    Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form bicyclo[5.1.0]octene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran or diethyl ether.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used in non-polar solvents like hexane or toluene.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives, such as 8-hydroxy-1-methylbicyclo[5.1.0]octane, 8-amino-1-methylbicyclo[5.1.0]octane, and 8-thio-1-methylbicyclo[5.1.0]octane.

    Reduction Reactions: 8,8-dihydro-1-methylbicyclo[5.1.0]octane.

    Elimination Reactions: Bicyclo[5.1.0]octene derivatives.

Scientific Research Applications

Chemistry: 8,8-Dibromo-1-methylbicyclo[5.1.0]octane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.

Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 8,8-Dibromo-1-methylbicyclo[5.1.0]octane depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating substitution and elimination reactions. In biological systems, the compound may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

  • 8,8-Dichloro-1-methylbicyclo[5.1.0]octane
  • 8,8-Difluoro-1-methylbicyclo[5.1.0]octane
  • 8,8-Diiodo-1-methylbicyclo[5.1.0]octane

Comparison: 8,8-Dibromo-1-methylbicyclo[5.1.0]octane is unique due to the presence of bromine atoms, which are larger and more polarizable than chlorine, fluorine, or iodine atoms. This results in different reactivity and physical properties. For example, bromine-containing compounds often have higher boiling points and different solubility profiles compared to their chlorine or fluorine analogs. The bromine atoms also influence the compound’s reactivity in substitution and elimination reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

51146-08-8

Molecular Formula

C9H14Br2

Molecular Weight

282.02 g/mol

IUPAC Name

8,8-dibromo-1-methylbicyclo[5.1.0]octane

InChI

InChI=1S/C9H14Br2/c1-8-6-4-2-3-5-7(8)9(8,10)11/h7H,2-6H2,1H3

InChI Key

VMZJJSJYYZSTHA-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCCC1C2(Br)Br

Origin of Product

United States

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